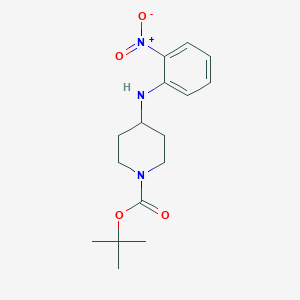

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

Description

Historical Context and Development

The development of this compound is intrinsically connected to the broader history of piperidine chemistry. Piperidine itself, the foundational heterocyclic structure in this compound, was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who gave the compound its name. This initial discovery laid the groundwork for the extensive exploration of piperidine derivatives that would follow over the subsequent decades.

The incorporation of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, into piperidine chemistry represented a significant advancement in synthetic methodology during the mid-20th century. This development allowed for selective modification of the piperidine scaffold while temporarily blocking the reactivity of the nitrogen atom, enabling more complex synthetic transformations.

The specific synthetic routes to this compound emerged as part of the growing interest in functionalized piperidines for pharmaceutical applications. Modern synthetic approaches typically involve the reaction of 1-fluoro-2-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate via nucleophilic aromatic substitution reactions. This synthetic pathway has been refined over time to improve yield and purity, with current methodologies focusing on optimizing reaction conditions and purification techniques.

Table 1: Key Historical Developments Related to this compound

| Year | Development | Significance |

|---|---|---|

| 1850 | Discovery of piperidine by Thomas Anderson | Established the foundation of piperidine chemistry |

| 1852 | Independent identification by Auguste Cahours | Named the compound "piperidine" |

| Mid-20th century | Development of Boc protection strategies | Enabled selective functionalization of nitrogen heterocycles |

| Late 20th century | Advancement of nitrophenyl coupling reactions | Facilitated the synthesis of complex arylamine structures |

| Early 21st century | Refinement of synthetic routes to this compound | Improved yield and purity for pharmaceutical applications |

Significance in Medicinal Chemistry and Pharmaceutical Intermediates

This compound has established itself as an important intermediate in medicinal chemistry due to its multifunctional structure that provides versatile synthetic handles for further elaboration. The compound's significance stems from several structural features that make it valuable in pharmaceutical development pathways.

The piperidine core represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals. Its nitrogen-containing six-membered ring provides favorable pharmacokinetic properties and potential for hydrogen bonding interactions with biological targets. The 2-nitrophenyl moiety serves as both a functional group for potential interaction with biological targets and as a synthetic precursor that can be reduced to form an aniline derivative, opening pathways to benzimidazoles, benzoxazoles, and other heterocyclic systems of medicinal interest.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of other functional groups in the molecule, with the ability to be cleanly removed under acidic conditions when desired. This orthogonal protection strategy is particularly valuable in multi-step syntheses of complex pharmaceutical compounds.

Research findings have demonstrated that this compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications, including:

Anti-inflammatory agents: The compound has been utilized in the synthesis of novel NLRP3 inflammasome inhibitors, which represent potential treatments for inflammatory conditions.

Central nervous system (CNS) active compounds: Derivatives of this intermediate have been explored in the development of compounds targeting various receptors in the CNS.

Enzyme inhibitors: The structural framework provided by this compound has been incorporated into the design of various enzyme inhibitors, including those targeting kinases and proteases.

Table 2: Applications of this compound in Pharmaceutical Development

| Therapeutic Area | Role of the Compound | Potential Applications |

|---|---|---|

| Anti-inflammatory | Precursor to NLRP3 inhibitors | Inflammatory diseases, autoimmune conditions |

| CNS therapeutics | Intermediate for receptor ligands | Neurological and psychiatric disorders |

| Enzyme inhibition | Scaffold for active site binding | Cancer, viral infections, metabolic disorders |

| Antimicrobial research | Precursor to antimicrobial agents | Bacterial and fungal infections |

Position within Piperidine Derivative Research

This compound occupies a significant position within the broader landscape of piperidine derivative research. The piperidine scaffold itself is ubiquitous in both natural products and synthetic compounds of biological interest. Notable natural piperidine alkaloids include piperine from black pepper, solenopsin from fire ants, and the highly toxic coniine from poison hemlock.

Within synthetic chemistry, piperidine derivatives constitute one of the most frequently encountered heterocyclic motifs in pharmaceutical compounds. The 4-substituted piperidine pattern found in this compound is particularly valuable due to its conformational properties and potential for further functionalization.

The compound represents an intersection of several important research directions in heterocyclic chemistry:

Protection strategies in heterocycle synthesis: The use of the Boc protecting group exemplifies modern approaches to controlling the reactivity of nitrogen atoms in complex molecule synthesis.

Functionalized arylamines: The 2-nitrophenyl amino substituent represents an important class of compounds that can undergo various transformations, including reduction, cyclization, and metal-catalyzed coupling reactions.

Conformationally constrained scaffolds: The piperidine ring in this compound adopts specific conformations that can be exploited in the design of compounds with precise three-dimensional arrangements of functional groups.

Recent research trends involving this compound and related compounds include the development of improved synthetic methodologies, exploration of novel transformations of the nitrophenyl group, and incorporation of the scaffold into diversity-oriented synthesis libraries for drug discovery.

Table 3: Comparison of this compound with Related Piperidine Derivatives

| Compound | Structural Differences | Research Focus |

|---|---|---|

| This compound | 2-nitrophenyl at C4, Boc at N1 | Pharmaceutical intermediates, heterocycle synthesis |

| tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate | Additional bromo substituent | Cross-coupling reactions, structure-activity relationships |

| tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate | Cyano group at para position | Bioisostere studies, hydrogen bond acceptor profiles |

| tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate | Benzylamine linkage rather than direct aniline | Conformational studies, increased flexibility |

Nomenclature and Classification

The systematic IUPAC name for this compound is this compound, which follows the standard nomenclature rules for heterocyclic compounds with substituted functional groups.

The naming components can be broken down as follows:

- "tert-butyl" refers to the alkyl component of the carboxylate ester

- "4-" indicates substitution at the 4-position of the piperidine ring

- "((2-nitrophenyl)amino)" describes the arylamine substituent with a nitro group at the ortho position

- "piperidine" identifies the six-membered nitrogen-containing heterocycle

- "1-carboxylate" indicates the carboxylate group attached to the nitrogen at position 1

The compound is classified under several chemical categories:

Heterocyclic compounds: Specifically, it contains a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom.

Carbamates: The Boc group creates a carbamate functional group at the piperidine nitrogen.

Arylamines: The connection between the piperidine and the nitrophenyl group is through an amine linkage.

Nitro compounds: The presence of the nitro group on the phenyl ring places it in this category of compounds.

Protected amines: The Boc group serves as a protecting group for the piperidine nitrogen, making this a protected secondary amine.

Various chemical databases and registries catalog this compound using specific identifiers. While no single CAS number was consistently provided across the search results, related compounds have established registry numbers that help position this compound within chemical classification systems.

Table 4: Classification and Identifier Systems for this compound

| Classification System | Category | Notes |

|---|---|---|

| Chemical Function | Heterocyclic amine, carbamate, arylamine, nitro compound | Multiple functional groups define its reactivity |

| Structural Classification | Piperidine derivative, N-protected amine, ortho-nitroaniline | Important for structure-based searching |

| Synthetic Role | Building block, pharmaceutical intermediate | Defines its utility in chemical synthesis |

| Reactivity Profile | Nucleophile (amine), electrophile (nitro group), acid-labile (Boc group) | Important for predicting chemical behavior |

Properties

IUPAC Name |

tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQBPGBFQWLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464553 | |

| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87120-73-8 | |

| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C16H23N3O4

- Molecular Weight : 321.37 g/mol

- CAS Number : 11393079

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance. The nitrophenyl group is significant for its electrophilic properties, which may contribute to the compound's reactivity with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 4-((2-nitrophenyl)amino)piperidine derivatives exhibit notable antimicrobial properties. For instance, derivatives with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the nitrophenyl moiety enhances antibacterial activity .

Anti-inflammatory Effects

Research has revealed that certain piperidine derivatives demonstrate significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, compounds structurally related to tert-butyl 4-((2-nitrophenyl)amino)piperidine have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX-2 activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial properties of various piperidine derivatives, including those with nitrophenyl substitutions. The results indicated that these compounds were effective against Gram-positive bacteria, with a focus on their potential as lead compounds for developing new antibiotics .

-

Anti-inflammatory Research :

- A comparative analysis of anti-inflammatory effects demonstrated that certain derivatives could significantly suppress COX-2 expression in vitro. The findings suggest that modifications to the piperidine structure can enhance anti-inflammatory efficacy, paving the way for new therapeutic agents targeting inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of tert-butyl 4-((2-nitrophenyl)amino)piperidine derivatives is crucial for optimizing their biological activity. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of nitro group | Increased antibacterial potency |

| Substitution on piperidine ring | Enhanced anti-inflammatory effects |

Scientific Research Applications

Synthesis Steps:

- Formation of the Piperidine Base : The initial step involves creating the piperidine framework.

- Nitrophenyl Substitution : The introduction of the nitrophenyl group occurs through electrophilic aromatic substitution.

- Final Carboxylation : The tert-butyl ester is formed to yield the final product.

Biological Activities

Research indicates that tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate exhibits promising biological activities, particularly as an inhibitor of serine palmitoyltransferase (SPT). This enzyme plays a crucial role in sphingolipid metabolism, which has implications for neurodegenerative disorders and cancer treatment.

Potential Applications:

- Neurodegenerative Disorders : Inhibition of SPT may lead to therapeutic strategies for diseases such as Alzheimer's and Parkinson's.

- Cancer Treatment : Modulating sphingolipid pathways could enhance cancer therapies by affecting tumor cell survival and apoptosis.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

- NLRP3 Inhibition Study :

-

Cell Signaling Modulation :

- Preliminary assays demonstrated that this compound could effectively modulate cell signaling pathways related to apoptosis, suggesting its utility in cancer research.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Route

This is the most commonly reported and efficient method for synthesizing this compound.

Reaction Scheme :

React tert-butyl 4-aminopiperidine-1-carboxylate with 1-fluoro-2-nitrobenzene under mild conditions.-

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction rate enhancement.

- Base: N-ethyl-N,N-diisopropylamine (Hünig’s base) or similar non-nucleophilic bases to deprotonate the amine and facilitate nucleophilic attack.

- Temperature: Typically room temperature to moderate heating (25–60°C).

- Time: Extended reaction times up to 72 hours may be necessary for completion.

Mechanism : The amino group of the Boc-protected piperidine attacks the aromatic carbon bearing the fluoro substituent, displacing the fluoride ion and forming the C-N bond.

Yield : Optimized reactions can achieve yields approaching 100%, depending on purity of reagents and reaction control.

Alternative Halide Substrates

Bromo-substituted nitrobenzenes (e.g., 2-bromo-1-nitrobenzene) can also be used as electrophiles in palladium-catalyzed amination reactions (Buchwald-Hartwig amination).

Catalysts : Pd-based catalysts with appropriate ligands enable coupling of tert-butyl 4-aminopiperidine-1-carboxylate with aryl bromides.

Advantages : This method allows for milder reaction conditions and can be more selective.

Example : Synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate via Pd-catalyzed coupling of 2-bromo-nitrobenzene and Boc-protected piperidine derivatives has been reported with high yields and purity.

Reaction Optimization and Challenges

| Parameter | Details and Notes |

|---|---|

| Temperature Control | Maintaining 0–5°C during initial stages can minimize side reactions caused by the electron-withdrawing nitro group. |

| Solvent Choice | DMF and THF improve solubility and reaction rates; THF may enhance intermediate solubility. |

| Base Selection | Non-nucleophilic bases prevent side reactions; Hünig’s base is preferred. |

| Protection Stability | Boc group is stable under basic conditions but cleaves under strong acid (e.g., trifluoroacetic acid). |

| Purification | Silica gel chromatography with hexane/ethyl acetate gradient effectively isolates pure product. |

| Side Reactions | Electron-withdrawing nitro group can cause competing nucleophilic additions; careful control needed. |

Analytical Characterization (Supporting Preparation)

- GC-MS : Confirms molecular weight and fragmentation pattern, especially Boc group fragment at m/z 57.

- FTIR-ATR : Identifies characteristic functional groups such as nitro asymmetric stretch (~1520 cm⁻¹) and carbamate C=O stretch.

- HPLC-TOF : High-resolution mass confirms exact mass with minimal impurities.

- NMR Spectroscopy : Confirms substitution pattern on aromatic ring and piperidine ring protons.

Summary Table of Preparation Routes

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (NAS) | tert-butyl 4-aminopiperidine-1-carboxylate + 1-fluoro-2-nitrobenzene | DMF or THF, Hünig’s base, RT to 60°C, 24–72 h | Up to 100% | Most straightforward, scalable, requires temp control |

| Pd-Catalyzed Buchwald-Hartwig Amination | tert-butyl 4-aminopiperidine-1-carboxylate + 2-bromo-1-nitrobenzene + Pd catalyst | Pd catalyst, ligand, base, moderate heating | High (80–95%) | Milder conditions, catalyst cost and removal considerations |

Research Findings and Industrial Considerations

- Industrial scale-up would focus on optimizing solvent volumes, reaction time, and temperature to maximize yield and minimize impurities.

- Continuous flow chemistry could be employed to improve safety and efficiency in handling potentially hazardous nitroaromatic intermediates.

- Protection/deprotection steps are critical to maintain functional group integrity during multi-step syntheses.

- Handling precautions include use of personal protective equipment (PPE) and fume hoods due to toxicity and volatility of nitro compounds.

Q & A

Q. What computational methods predict the compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.